molecular formula C19H11ClO3 B3035951 (3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one CAS No. 338785-94-7

(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Cat. No. B3035951
CAS RN: 338785-94-7
M. Wt: 322.7 g/mol
InChI Key: ATVXKNIJLJEDTE-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The analysis of chemical reactions typically involves studying the changes that occur during the reaction, including the breaking and forming of bonds, energy changes, and the movement of electrons . Unfortunately, specific details about the chemical reactions involving this compound are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Insights : The compound's synthesis and structural characteristics have been explored, such as the preparation of related compounds by oxidation processes and the analysis of their crystal structures. These studies contribute to understanding the molecular configuration and interactions of similar compounds (Choi et al., 2008).

Medicinal Chemistry and Biological Activity

  • Design and Evaluation of Analogues : Research has been conducted on derivatives of the compound, particularly in designing, synthesizing, and evaluating their medicinal properties. For instance, thiazolopyrimidine derivatives with structural similarities have been synthesized and assessed for their antinociceptive and anti-inflammatory properties (Selvam et al., 2012).

Application in Material Science

  • Material Science and Chemical Properties : Studies have explored the use of similar benzofuran derivatives in material science, focusing on their chemical properties like dipole moments and spectral behaviors. These insights are valuable for applications in material synthesis and characterization (Evale et al., 2009).

Pharmaceutical Development

  • Pharmaceutical Development : The compound's framework has been utilized in developing pharmaceutical agents, such as in the synthesis of antimicrobial agents. Research in this area aims to explore the biological efficacy of benzofuran derivatives in combating various microbial infections (Patil et al., 2013).

properties

IUPAC Name

(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO3/c20-13-7-5-12(6-8-13)17-10-9-14(22-17)11-18-15-3-1-2-4-16(15)19(21)23-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVXKNIJLJEDTE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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